2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine
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Overview
Description
2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is a heterocyclic compound that contains a pyrazole ring substituted with a trifluoromethyl group.
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been found to interact with various targets, such as the glucose transporter glut1 and the Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, such as glucose metabolism and pteridine metabolism .
Result of Action
Similar compounds have been found to inhibit cellular processes, leading to potential therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine typically involves the reaction of 2-methyl-3-bromopropan-1-amine with 4-(trifluoromethyl)pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine
- 1-[4-(trifluoromethyl)phenyl]methyl-1H-pyrazol-4-amine
- 3-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Uniqueness
2-Methyl-3-[4-(trifluoromethyl)-1h-pyrazol-1-yl]propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-3-[4-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N3/c1-6(2-12)4-14-5-7(3-13-14)8(9,10)11/h3,5-6H,2,4,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSZBSGUGNBXLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=C(C=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343397-91-0 |
Source
|
Record name | 2-methyl-3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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